N-Lignoceroyl Taurine

Vue d'ensemble

Description

La N-Lignocéroyl Taurine est l'un des nombreux nouveaux acides gras conjugués à la taurine découverts lors d'une analyse lipidomique par spectrométrie de masse de matériel cérébral et médullaire provenant de souris . Ce composé est un conjugué de la taurine et de l'acide lignocérique, et il a été identifié comme un substrat de l'hydrolase des amides d'acides gras (FAAH), bien qu'il soit hydrolysé beaucoup plus lentement que d'autres substrats .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La N-Lignocéroyl Taurine peut être synthétisée par la conjugaison de la taurine avec l'acide lignocérique. La réaction implique généralement l'activation du groupe carboxyle de l'acide lignocérique, suivie de son couplage avec le groupe amine de la taurine. Les réactifs couramment utilisés pour cette activation comprennent les carbodiimides tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) .

Méthodes de production industrielle : La production industrielle de N-Lignocéroyl Taurine peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction, ainsi que des étapes de purification telles que la recristallisation ou la chromatographie .

Types de réactions :

Oxydation : La N-Lignocéroyl Taurine peut subir des réactions d'oxydation, en particulier au niveau de la chaîne d'acides gras.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe acide sulfonique de la taurine.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)

Réduction : Hydrure de lithium aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)

Substitution : Halogénures d'alkyle

Principaux produits formés :

Oxydation : Dérivés oxydés de la chaîne d'acides gras

Réduction : Dérivés réduits de la chaîne d'acides gras

Substitution : Dérivés alkylés de la taurine

Applications De Recherche Scientifique

Biochemical Mechanism

N-Lignoceroyl taurine is known to be a substrate for fatty acid amide hydrolase (FAAH), but it is hydrolyzed significantly slower than other fatty acids, such as oleoyl ethanolamide, suggesting a potential for prolonged biological activity and effects . This slower metabolism may enhance its therapeutic potential by allowing sustained action in biological systems.

Neuroprotection

This compound has been implicated in neuroprotective strategies due to its role in brain lipid metabolism. Studies indicate that taurine conjugates, including this compound, may help mitigate neurodegenerative processes by influencing mitochondrial function and reducing oxidative stress .

Cardiovascular Health

Research has shown that taurine supplementation can lead to improvements in cardiovascular function, such as lowering blood pressure and enhancing vascular health . this compound's effects on GSK-3β and CaMKII pathways suggest it may play a role in cardiomyocyte protection and heart failure management .

Metabolic Disorders

The compound has potential applications in treating metabolic disorders due to its influence on lipid metabolism and glucose homeostasis. Studies have indicated that taurine can improve insulin sensitivity and reduce serum cholesterol levels . this compound may enhance these effects by modulating fatty acid profiles and improving mitochondrial function.

Case Studies and Findings

Mécanisme D'action

N-Lignoceroyl Taurine exerts its effects primarily through its interaction with FAAH. It is hydrolyzed by FAAH, although at a much slower rate compared to other substrates . This slow hydrolysis suggests that this compound may have prolonged biological activity. Additionally, N-acyl taurines, including this compound, can activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4 . These channels play a role in various physiological processes, including pain perception and inflammation .

Comparaison Avec Des Composés Similaires

- N-Arachidonoyl Taurine

- N-Oleoyl Taurine

- N-Stearoyl Taurine

Comparison: N-Lignoceroyl Taurine is unique among taurine-conjugated fatty acids due to its long lignoceric acid chain. This structural feature may contribute to its distinct biological activity and slower hydrolysis by FAAH compared to other N-acyl taurines . Additionally, its ability to activate TRP channels sets it apart from other similar compounds .

Activité Biologique

N-Lignoceroyl Taurine is a derivative of taurine, an amino acid known for its diverse biological activities, including antioxidant properties, modulation of calcium homeostasis, and neuroprotective effects. This article aims to explore the biological activity of this compound, drawing on recent research findings and case studies.

Overview of Taurine and Its Derivatives

Taurine (2-aminoethanesulfonic acid) plays a crucial role in various physiological processes. It is involved in bile salt formation, osmoregulation, and modulation of neurotransmission. Its derivatives, including this compound, are gaining attention for their potential therapeutic applications.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that taurine can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with aging and various diseases. For instance, taurine has been shown to enhance mitochondrial function and reduce superoxide generation, which is linked to improved cellular health and longevity .

2. Neuroprotective Effects

Taurine and its derivatives have demonstrated neuroprotective qualities. Studies indicate that taurine can protect against excitotoxicity by modulating calcium levels within neurons. This action helps prevent neuronal cell death associated with conditions such as stroke and neurodegenerative diseases . The specific mechanisms involve the inhibition of calcium overload and the activation of protective signaling pathways.

3. Cardiovascular Health

This compound may also contribute to cardiovascular health by regulating blood pressure and improving cardiac function. Research has shown that taurine supplementation can lead to a reduction in blood pressure and improved vascular function in animal models . These effects are thought to be mediated through the modulation of nitric oxide synthesis and reduction of inflammation.

Case Study 1: Aging and Longevity

A study involving aged mice indicated that taurine supplementation could extend lifespan by approximately 12%. This effect was attributed to improvements in mitochondrial function and reductions in cellular senescence markers . The study highlights the potential of this compound as a therapeutic agent for age-related decline.

Case Study 2: Stroke Recovery

In a rat model of ischemic stroke, taurine administration significantly reduced infarct size when administered alongside thrombolytic therapy. The combination therapy enhanced recovery outcomes compared to thrombolysis alone, suggesting that this compound could be beneficial in acute stroke management .

Research Findings Summary

Propriétés

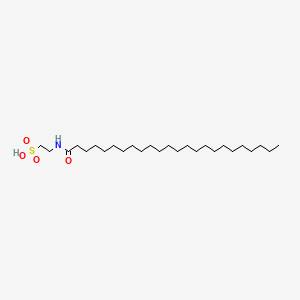

IUPAC Name |

2-(tetracosanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFSFYOVZMRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703035 | |

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807370-75-8 | |

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of N-Lignoceroyl Taurine being associated with ANGPTL4/8 specifically after exercise training, and not at baseline?

A1: The study found that this compound was significantly associated with ANGPTL4/8 only after 20 weeks of exercise training, suggesting a potential role of this metabolite in the body's response to exercise. [] This observation implies that exercise training might induce changes in metabolic pathways that involve both ANGPTL4/8 and this compound. Further research is needed to elucidate the specific mechanisms underlying this association and its implications for exercise physiology and potential therapeutic targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.